molecular formula C4H8ClNO3S B1462326 3-Methoxyazetidine-1-sulfonyl chloride CAS No. 1803587-39-4

3-Methoxyazetidine-1-sulfonyl chloride

Cat. No.: B1462326
CAS No.: 1803587-39-4
M. Wt: 185.63 g/mol
InChI Key: HKVVYJYTPLONNK-UHFFFAOYSA-N
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Description

3-Methoxyazetidine-1-sulfonyl chloride is a heterocyclic organic compound that has garnered significant interest in various fields of research and industry due to its unique physical, chemical, and biological properties. This compound is characterized by the presence of a four-membered azetidine ring, a methoxy group, and a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyazetidine-1-sulfonyl chloride typically involves the reaction of 3-methoxyazetidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

3-Methoxyazetidine+Chlorosulfonic Acid3-Methoxyazetidine-1-sulfonyl chloride+By-products\text{3-Methoxyazetidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} 3-Methoxyazetidine+Chlorosulfonic Acid→3-Methoxyazetidine-1-sulfonyl chloride+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 3-methoxyazetidine-1-sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous base

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

    3-Methoxyazetidine-1-sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

3-Methoxyazetidine-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Explored for its potential therapeutic applications, including the development of novel drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxyazetidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyazetidine-1-sulfonic Acid
  • 3-Methoxyazetidine-1-sulfonamide
  • 3-Methoxyazetidine-1-sulfonate

Uniqueness

3-Methoxyazetidine-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-methoxyazetidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVVYJYTPLONNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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